Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide
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Overview
Description
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a phenyl group, a tetrazole ring, and a thioacetic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the thioacetic acid group, and the coupling with the phenylamino thioxomethyl hydrazide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have distinct chemical and physical properties.
Scientific Research Applications
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and thioacetic acid analogs, such as:
- Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester
- [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
Uniqueness
What sets acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological systems, making it a valuable compound for research and development.
Biological Activity
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)thioxomethyl)hydrazide, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticholinesterase activity, cytotoxic properties, and other relevant biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process. The initial steps often include the reaction of 1-phenyl-1H-tetrazole-5-thiol with various acylating agents, followed by hydrazine derivatives to yield the desired hydrazide structure. Characterization is carried out using techniques such as IR spectroscopy, NMR (both 1H and 13C), and elemental analysis to confirm the structure and purity of the synthesized compounds .
Anticholinesterase Activity
Recent studies have highlighted the anticholinesterase activity of tetrazole derivatives, including those related to acetic acid derivatives. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Specifically, certain derivatives exhibited IC50 values in the low micromolar range (e.g., 6.43 μM for HT-29 cancer cells), indicating significant enzyme inhibition .
Cytotoxicity
The cytotoxic effects of these compounds have been evaluated against various cell lines using the MTT assay. For example, compounds derived from tetrazole structures demonstrated selective cytotoxicity against NIH/3T3 mouse embryonic fibroblast cells with low toxicity profiles. Compounds 14, 15, and 18 showed the highest inhibitory activities while maintaining lower cytotoxicity levels compared to other tested derivatives .
Antioxidant Properties
In addition to enzyme inhibition and cytotoxicity, antioxidant activities have been assessed using DPPH radical scavenging assays. Compounds synthesized from tetrazole derivatives were found to exhibit notable antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related conditions .
Case Study 1: Inhibition Studies
A study focused on a series of new tetrazole derivatives demonstrated that modifications in the substituents significantly affected their biological activities. The introduction of electron-withdrawing groups enhanced AChE inhibitory activity compared to electron-donating groups. This structure-activity relationship provides insights into designing more potent inhibitors for therapeutic applications .
Case Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of several tetrazole-based hydrazides on human cancer cell lines. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin. This suggests that these compounds could serve as leads for developing new anticancer agents .
Summary of Biological Activities
Properties
CAS No. |
133506-48-6 |
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Molecular Formula |
C16H15N7OS2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-phenyl-3-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiourea |
InChI |
InChI=1S/C16H15N7OS2/c24-14(18-19-15(25)17-12-7-3-1-4-8-12)11-26-16-20-21-22-23(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,24)(H2,17,19,25) |
InChI Key |
OHHPJYUCHORKST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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